molecular formula C20H17ClNP B1360371 (Cyanomethyl)triphenylphosphonium chloride CAS No. 4336-70-3

(Cyanomethyl)triphenylphosphonium chloride

Cat. No. B1360371
CAS RN: 4336-70-3
M. Wt: 337.8 g/mol
InChI Key: ARPLQAMUUDIHIT-UHFFFAOYSA-M
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Description

(Cyanomethyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C20H17ClNP . It is a white solid that is hygroscopic .


Molecular Structure Analysis

The molecular weight of (Cyanomethyl)triphenylphosphonium chloride is 337.79 g/mol . The InChI Key is ARPLQAMUUDIHIT-UHFFFAOYSA-M . The SMILES string is [Cl-].N#CC [P+] (C1=CC=CC=C1) (C1=CC=CC=C1)C1=CC=CC=C1 .


Chemical Reactions Analysis

(Cyanomethyl)triphenylphosphonium chloride is involved in condensation reactions, Wittig reactions, and the synthesis of phosphonium-iodonium ylides . It is also used in the preparation of α,β-unsaturated esters, amides, and nitriles .


Physical And Chemical Properties Analysis

(Cyanomethyl)triphenylphosphonium chloride is a white powder or crystal . It has a melting point of approximately 270°C (decomposition) . It is hygroscopic .

Scientific Research Applications

Building Blocks for Bioactive Metal Complexes

Research highlights the use of (cyanomethyl)triphenylphosphonium chloride in the formation of bioactive Group 11 metal complexes, notably gold and silver. These complexes display significant cytotoxic activity against certain cancer cell lines, indicating potential for developing anticancer agents (Johnson, Marzo, & Gimeno, 2018).

Versatile Reagent in Chemical Processes

The compound serves as a versatile reagent in various chemical processes, such as chlorination and dehydration, highlighting its importance in synthetic chemistry (Appel, 1975).

Reactivity with Epichlorohydrin

In a study exploring the reactivity with epichlorohydrin, the formation of a unique heterocyclic phosphonium salt was observed, demonstrating its potential in creating novel chemical structures (Mannu et al., 2021).

Synthesis of Bis(ylide) Metal Complexes

This compound is utilized in the synthesis of bis(ylide) metal complexes, particularly with IVA-group metals like lead, tin, and germanium. These complexes exhibit unique bonding and structural properties (Yamamoto, 1982).

Safety And Hazards

(Cyanomethyl)triphenylphosphonium chloride is considered hazardous. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

cyanomethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPLQAMUUDIHIT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962997
Record name (Cyanomethyl)(triphenyl)phosphanium chloride
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Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyanomethyl)triphenylphosphonium chloride

CAS RN

4336-70-3
Record name Phosphonium, (cyanomethyl)triphenyl-, chloride (1:1)
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Record name (Cyanomethyl)triphenylphosphonium chloride
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Record name (Cyanomethyl)triphenylphosphonium chloride
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Record name (Cyanomethyl)(triphenyl)phosphanium chloride
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Record name (cyanomethyl)triphenylphosphonium chloride
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Record name (CYANOMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
M Shafiq, MN Tahir, IU Khan… - … Section E: Structure …, 2008 - scripts.iucr.org
In the molecule of the title compound, C20H17NP+·Cl−, the coordination around the P atom is slightly distorted tetrahedral. In the crystal structure, intermolecular C—H⋯N and C—H⋯Cl …
Number of citations: 2 scripts.iucr.org
WM Abdou, MAI Salem… - Phosphorus, Sulfur, and …, 2003 - Taylor & Francis
Ethyl 3-(2-thienyl)acrylocyanoacetate ( 1b ) reacts with ester ylide phosphoranes 2a , b in toluene, containing triethylamine, affording the Michael addition products 7a , b and the …
Number of citations: 8 www.tandfonline.com
F Castaneda, CA Bunton, R Baggio… - … Section C: Crystal …, 2007 - scripts.iucr.org
Crystalline cyano-stabilized triphenylphosphonium ylids with keto or ester groups give rise to an extended electronic delocalization. In methyl 2-cyano-2-(trimethylphosphonio)ethenoate…
Number of citations: 7 scripts.iucr.org
A Johnson, I Marzo, MC Gimeno - Chemistry–A European …, 2018 - Wiley Online Library
The reactivity of the phosphonium salt (cyanomethyl)triphenylphosphonium chloride and the ylide (triphenylphosphonio)cyanomethanide towards Group 11 metal complexes is …
MQ Tang, ZJ Yang, ZT He - Nature Communications, 2023 - nature.com
Transition metal-catalyzed asymmetric hydrofunctionalizations of unsaturated bonds via π-ƞ 3 substitution have emerged as a reliable method to construct stereogenic centers, and …
Number of citations: 7 www.nature.com
S Harusawa, H Yoneyama, D Fujisue, M Nishiura… - Tetrahedron …, 2012 - Elsevier
Novel C5-linked C 0 - and C 2 -tetrazole ribonucleoside phosphoramidites were designed and synthesized via tetrazole C-nucleosides. Pivaloyloxymethyl (POM) and methyl-substituted …
Number of citations: 20 www.sciencedirect.com
W Ding, J Hu, H Jin, X Yu, S Wang - Synthesis, 2018 - thieme-connect.com
A general method for the synthesis of α,β-unsaturated esters, ketones, and nitriles is successfully achieved by a one-pot copper-catalyzed oxidation with O 2 in air as oxidant. The …
Number of citations: 10 www.thieme-connect.com
LA Sorbera, N Serradell, E Rosa, J Bolos - Drugs of the Future, 2007 - access.portico.org
… Then, Wittig reaction of aldehyde (VI) with cyanomethyl triphenylphosphonium chloride (VII) in the presence of t-BuOK provides the target cyanovinyl derivative (1, 2). In a related method…
Number of citations: 6 access.portico.org
RA Aitken, NA Al‐Awadi… - … journal of chemical …, 2006 - Wiley Online Library
A series of five cyano(arylcarbamoyl) phosphorus ylides 2 and five cyano(arylthiocarbamoyl) phosphorus ylides 3 are prepared and fully characterized. Pyrolytic reaction products of a …
Number of citations: 19 onlinelibrary.wiley.com
E Ciganek - The Journal of Organic Chemistry, 1970 - ACS Publications
… Cyanomethyltriphenylphosphonium chloride (3) could be used in place of 2, the latter presumably being formed first by the action of excess triethylamine. Reaction of 4b with ammonia …
Number of citations: 34 pubs.acs.org

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